molecular formula C28H33N7O5 B12397877 N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide

N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide

Cat. No.: B12397877
M. Wt: 547.6 g/mol
InChI Key: BUJDKLNYZGJQFD-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide (Cbz-Gly-Gly-Arg-2NA) is a synthetic tripeptide derivative containing a carbobenzyloxy (Cbz) protecting group, a glycylglycine backbone, an L-arginine residue, and a 2-naphthylamide fluorogenic moiety. The compound is primarily utilized as a substrate for proteolytic enzymes, particularly cysteine cathepsins, due to its sensitivity to cleavage at the arginine-2-naphthylamide bond . Its structure (C₂₈H₃₃N₇O₅; CAS 17278-97-6) includes a hydrophobic Cbz group that enhances membrane permeability and stabilizes the peptide against non-specific degradation . The 2-naphthylamide group releases fluorescent 2-naphthylamine upon enzymatic hydrolysis, enabling quantitative detection in kinetic assays .

Properties

Molecular Formula

C28H33N7O5

Molecular Weight

547.6 g/mol

IUPAC Name

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C28H33N7O5/c29-27(30)31-14-6-11-23(26(38)34-22-13-12-20-9-4-5-10-21(20)15-22)35-25(37)17-32-24(36)16-33-28(39)40-18-19-7-2-1-3-8-19/h1-5,7-10,12-13,15,23H,6,11,14,16-18H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37)(H4,29,30,31)/t23-/m0/s1

InChI Key

BUJDKLNYZGJQFD-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Gly-Arg- typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, glycine, to a solid resin. Subsequent amino acids, glycine and arginine, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The benzyloxycarbonyl (Z) protecting group is introduced to the N-terminus of the peptide to prevent unwanted reactions during synthesis.

Industrial Production Methods

In an industrial setting, the production of Z-Gly-Gly-Arg- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Gly-Arg- primarily undergoes enzymatic cleavage reactions. Thrombin, a serine protease, specifically recognizes and cleaves the arginine residue in the peptide sequence. This cleavage releases a fluorescent signal, which can be measured to quantify thrombin activity.

Common Reagents and Conditions

    Thrombin: The primary enzyme used to cleave Z-Gly-Gly-Arg-.

    Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are commonly used to maintain the pH and ionic strength of the reaction environment.

    Fluorogenic Substrate: The peptide is often conjugated with a fluorogenic group, such as 7-amino-4-methylcoumarin (AMC), to facilitate detection.

Major Products Formed

The enzymatic cleavage of Z-Gly-Gly-Arg- by thrombin results in the release of the fluorogenic group, producing a measurable fluorescent signal. This signal is directly proportional to the amount of thrombin activity present in the sample.

Scientific Research Applications

Z-Gly-Gly-Arg- has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate in assays to measure the activity of thrombin and other proteases.

    Medicine: Employed in diagnostic tests to evaluate blood coagulation and thrombin generation in patients with clotting disorders.

    Pharmacology: Utilized in drug discovery to screen for inhibitors of thrombin and other proteases.

    Industry: Applied in quality control processes to ensure the efficacy of anticoagulant therapies.

Mechanism of Action

The mechanism of action of Z-Gly-Gly-Arg- involves its recognition and cleavage by thrombin. Thrombin binds to the arginine residue in the peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing the fluorogenic group. This reaction is highly specific and allows for the precise measurement of thrombin activity in various samples.

Comparison with Similar Compounds

Research Implications

  • Diagnostic Applications: Cbz-Gly-Gly-Arg-2NA is critical for detecting cathepsin B activity in cancer metastasis studies, outperforming AMC analogs in tissue-specific assays .
  • Limitations : Its hydrophobic Cbz group may cause aggregation in aqueous media, necessitating solubilizing agents like DMSO .

Biological Activity

N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide (commonly referred to as GANA) is a synthetic compound that has garnered attention for its biological activity, particularly in the context of protease inhibition and its potential implications in various physiological and pathological processes. This article reviews the biological activity of GANA, focusing on its mechanism of action, pharmacological effects, and relevance in clinical research.

GANA is a peptide amide with the following chemical structure:

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 325.36 g/mol

The compound features a carbobenzyloxy (CBz) protecting group on the amino group of glycine, which enhances its stability and bioavailability.

GANA functions primarily as a substrate for various proteolytic enzymes, particularly those involved in digestive processes. Its structure allows it to be cleaved by specific enzymes, thereby facilitating studies on enzyme activity and inhibition.

Enzyme Inhibition

GANA has been shown to inhibit serine proteases, such as trypsin and chymotrypsin, through competitive mechanisms. The presence of the naphthylamide moiety is critical for its interaction with the active sites of these enzymes. Research indicates that GANA exhibits a significant inhibitory effect on tryptic activity, which is crucial in understanding pancreatic function and disorders related to enzyme secretion .

1. Digestive Health

GANA's role in digestive health has been explored through various studies. For instance, it has been utilized to assess pancreatic secretory function by measuring amylase and trypsin levels in response to different stimuli. In controlled experiments, GANA effectively inhibited tryptic activity, suggesting its potential use as a therapeutic agent in conditions like pancreatitis where protease activity is dysregulated .

2. Antimicrobial Properties

GANA has also been investigated for its antimicrobial properties. Studies have shown that it can be cleaved by Porphyromonas gingivalis, indicating its potential role in oral health. This cleavage suggests that GANA could be used as a probe to study bacterial proteases involved in periodontal diseases .

Case Studies and Research Findings

Several research articles have documented the effects of GANA in different biological contexts:

  • Case Study 1 : A study involving mice demonstrated that GANA administration resulted in altered serum levels of amylase and trypsin, highlighting its role in modulating pancreatic enzyme secretion .
  • Case Study 2 : In vitro assays revealed that GANA significantly inhibited the growth of certain bacterial strains, suggesting its potential utility as an antimicrobial agent .

Data Tables

Study Effect Observed Mechanism Reference
Mice Pancreatic StudyDecreased serum amylase levelsProtease inhibition
Antimicrobial ActivityCleavage by P. gingivalisSubstrate for bacterial proteases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.